2-(3-Methyl-2-nitrophenoxy)ethan-1-amine is an organic compound classified as an amine. It features a methyl group and a nitrophenyl moiety, which play significant roles in its chemical reactivity and potential applications. The compound is characterized by its unique molecular structure that influences its behavior in various chemical reactions and interactions in biological systems.
This compound can be sourced from various chemical suppliers, including BenchChem and other specialized chemical databases. It is often utilized in research settings for its properties and potential applications in pharmaceuticals and materials science.
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine falls under the category of amines, specifically secondary amines, due to the presence of two carbon-containing groups attached to the nitrogen atom. It is also categorized as an aromatic compound due to the presence of the nitrophenyl group.
The synthesis of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine typically involves several steps:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Common solvents used include ethanol or methanol, which provide a suitable medium for the reaction while minimizing side reactions.
The molecular formula of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine is , with a molecular weight of approximately 196.21 g/mol.
CC(C1=CC(=C(C=C1)[N+](=O)[O-])O)NCCThe structure features:
The compound can undergo various chemical reactions typical for amines and nitro compounds:
Reaction conditions such as temperature, pressure, and choice of solvents significantly influence the outcome of these reactions, affecting both yield and selectivity.
The mechanism of action for 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine involves interactions at the molecular level where it may act as a nucleophile or electrophile depending on the reaction context.
Kinetic studies may reveal insights into reaction rates and mechanisms, providing a deeper understanding of how this compound behaves under different conditions.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.21 g/mol |
| Density | ~1.05 g/cm³ (estimated) |
| Boiling Point | Not well-defined |
| Melting Point | Variable |
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine has several applications across various fields:
This compound represents a versatile building block in organic chemistry with implications in both research and industrial applications, highlighting its significance within scientific communities.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: